Comparative Outpatient Antidepressant Efficacy: Isocarboxazid vs. Phenelzine and Tranylcypromine
In a meta-analysis of controlled clinical trials, isocarboxazid demonstrated a larger drug-placebo difference than phenelzine and tranylcypromine in outpatient populations [1]. The magnitude of the difference suggests a potentially greater efficacy signal in this setting.
| Evidence Dimension | Drug-placebo difference in antidepressant response (outpatients) |
|---|---|
| Target Compound Data | 41.3% (± 18.0%) |
| Comparator Or Baseline | Phenelzine: 29.5% (± 11.1%); Tranylcypromine: 22.1% (± 25.4%) |
| Quantified Difference | Isocarboxazid difference is 11.8% higher than phenelzine and 19.2% higher than tranylcypromine |
| Conditions | Meta-analysis of double-blind, placebo-controlled trials in depressed outpatients; intent-to-treat samples |
Why This Matters
Procurement decisions for research on antidepressant mechanisms should consider that isocarboxazid may provide a stronger effect size in outpatient models, potentially reducing sample size requirements for studies.
- [1] Thase ME, Trivedi MH, Rush AJ. MAOIs in the contemporary treatment of depression. Neuropsychopharmacology. 1995;12(3):185-219. View Source
